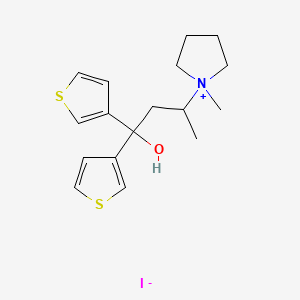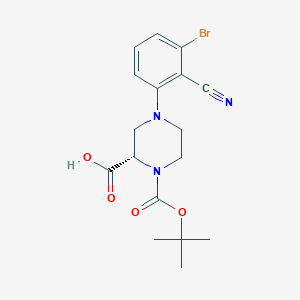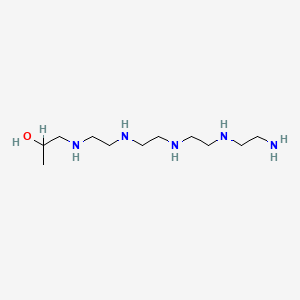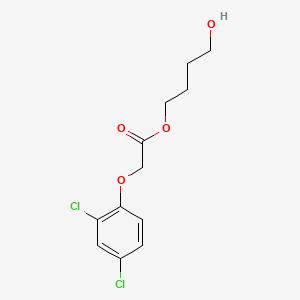
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide is a chemical compound known for its unique structure and properties It is characterized by the presence of two thiophene rings attached to a butanol backbone, with a pyrrolidinyl group and a methiodide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide typically involves multiple steps, starting with the preparation of the thiophene rings and their subsequent attachment to the butanol backbone. The pyrrolidinyl group is then introduced, followed by the addition of the methiodide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits desirable bioactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials, coatings, and additives.
作用机制
The mechanism of action of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide involves its interaction with specific molecular targets and pathways. The thiophene rings and pyrrolidinyl group may play a crucial role in binding to target molecules, while the methiodide moiety could influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1,1-Di(thien-2-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with thiophene rings in the 2-position.
1,1-Di(furan-3-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with furan rings instead of thiophene.
1,1-Di(benzothien-3-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with benzothiophene rings.
Uniqueness
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide is unique due to the specific positioning of the thiophene rings and the presence of the methiodide moiety. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
17532-09-1 |
|---|---|
分子式 |
C17H24INOS2 |
分子量 |
449.4 g/mol |
IUPAC 名称 |
3-(1-methylpyrrolidin-1-ium-1-yl)-1,1-di(thiophen-3-yl)butan-1-ol;iodide |
InChI |
InChI=1S/C17H24NOS2.HI/c1-14(18(2)7-3-4-8-18)11-17(19,15-5-9-20-12-15)16-6-10-21-13-16;/h5-6,9-10,12-14,19H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
KLLGEGRKUAZYSJ-UHFFFAOYSA-M |
规范 SMILES |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[N+]3(CCCC3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)



![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)




